molecular formula C18H14N2O3S B2794330 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034206-94-3

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2794330
CAS No.: 2034206-94-3
M. Wt: 338.38
InChI Key: CMTRSTIRPDWWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and benzo[d][1,3]dioxole

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene-Pyridine Intermediate: The initial step involves the synthesis of a thiophene-pyridine intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction between a thiophene derivative and a pyridine derivative.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The next step involves the introduction of the benzo[d][1,3]dioxole moiety. This can be done through a nucleophilic substitution reaction where the thiophene-pyridine intermediate reacts with a benzo[d][1,3]dioxole derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved through an amide coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as 2-pyridinecarboxamide.

    Benzo[d][1,3]dioxole Derivatives: Compounds containing the benzo[d][1,3]dioxole ring, such as piperonyl butoxide.

Uniqueness

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of three different heterocyclic structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18(12-5-6-14-15(9-12)23-11-22-14)20-10-13-3-1-7-19-17(13)16-4-2-8-24-16/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTRSTIRPDWWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.